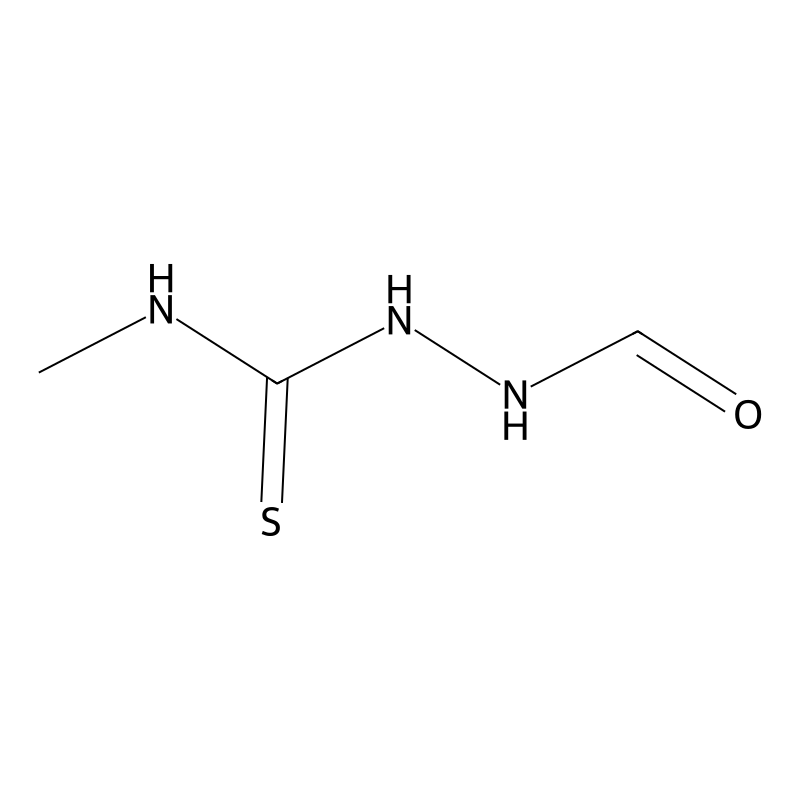

N-(methylcarbamothioylamino)formamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(methylcarbamothioylamino)formamide is a chemical compound characterized by the presence of a formamide functional group attached to a methylcarbamothioylamino moiety. Its molecular formula is , and it features a unique structure that includes both thioamide and amine functionalities, which contribute to its reactivity and biological properties. The compound is known for its role in various

- Oxidation: This compound can be oxidized to form sulfoxides, which are important intermediates in organic synthesis.

- Condensation Reactions: It can participate in condensation reactions with enolizable ketones, leading to the formation of β-dialkylamino-α,β-unsaturated ketones .

- N-formylation: Similar to other formamides, it may react with amines under specific conditions to yield N-formyl derivatives .

These reactions highlight the compound's versatility as a building block in organic synthesis.

The synthesis of N-(methylcarbamothioylamino)formamide can be achieved through several methods:

- Direct Reaction of Methyl Isothiocyanate with Formamide: This method involves reacting methyl isothiocyanate with formamide under controlled conditions to yield the desired product.

- Use of Thioacids: Thioacids can be reacted with amines and formic acid to produce N-(methylcarbamothioylamino)formamide through a series of condensation reactions.

- Aminolysis of Methyl Formate: Methyl formate can react with ammonia derivatives to generate various formamide derivatives, including N-(methylcarbamothioylamino)formamide .

These synthetic routes allow for the preparation of the compound in varying scales depending on the required application.

N-(methylcarbamothioylamino)formamide has potential applications in:

- Medicinal Chemistry: As a precursor for synthesizing bioactive molecules.

- Agricultural Chemistry: It may serve as an intermediate in the production of agrochemicals.

- Material Science: The compound's unique properties could be explored in polymer chemistry or as a solvent in various chemical processes.

Several compounds share structural similarities with N-(methylcarbamothioylamino)formamide. These include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Formamide | Simple amide structure | Solvent properties; used in RNA stabilization |

| Dimethylformamide | Two methyl groups attached to amide nitrogen | Widely used solvent; versatile in organic synthesis |

| Thioacetamide | Thioamide structure | Antimicrobial properties; used in organic synthesis |

| N-Methylformanilide | Formanilide structure | Used as an intermediate in pharmaceuticals |

N-(methylcarbamothioylamino)formamide is unique due to its combination of thioamide and formamide functionalities, which may confer distinct reactivity patterns and biological activities compared to these similar compounds.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic